molecular formula C19H21NO3 B13042331 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid CAS No. 2089648-56-4

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid

Katalognummer: B13042331
CAS-Nummer: 2089648-56-4
Molekulargewicht: 311.4 g/mol
InChI-Schlüssel: GTKDBOZODTZEDK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .

Vorbereitungsmethoden

The synthesis of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves several steps. One common method includes the reaction of 4-hydroxy-4-phenylpiperidine with phenylacetic acid under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained in good yield . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-(4-Hydroxy-4-phenylpiperidin-1-YL)-2-phenylacetic acid can be compared with other piperidine derivatives, such as:

    4-Phenylpiperidine: A simpler piperidine derivative with similar structural features.

    4-Hydroxy-4-phenylpiperidine: Another closely related compound with a hydroxyl group on the piperidine ring.

    2-(4-Hydroxy-4-phenylpiperidin-1-yl)quinazolin-4(1H)-one:

Eigenschaften

CAS-Nummer

2089648-56-4

Molekularformel

C19H21NO3

Molekulargewicht

311.4 g/mol

IUPAC-Name

2-(4-hydroxy-4-phenylpiperidin-1-yl)-2-phenylacetic acid

InChI

InChI=1S/C19H21NO3/c21-18(22)17(15-7-3-1-4-8-15)20-13-11-19(23,12-14-20)16-9-5-2-6-10-16/h1-10,17,23H,11-14H2,(H,21,22)

InChI-Schlüssel

GTKDBOZODTZEDK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1(C2=CC=CC=C2)O)C(C3=CC=CC=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.